molecular formula C14H19N3O2 B2581622 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide CAS No. 2195811-13-1

5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide

Cat. No. B2581622
CAS RN: 2195811-13-1
M. Wt: 261.325
InChI Key: UNMIXIDVNHCTKY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazine, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazine is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Synthesis Analysis

While specific synthesis methods for “5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide” were not found, related compounds such as “{7-oxaspiro [3.5]nonan-1-yl}methanamine hydrochloride” and “2-Oxaspiro[3.5]nonan-7-ylmethanamine” have been synthesized . The exact methods would depend on the specific functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of the compound would likely involve a pyrazine core, which is a six-membered ring containing two nitrogen atoms, and a spirocyclic structure attached to it. The exact structure would depend on the positions of the functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrazine derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, “{7-oxaspiro [3.5]nonan-1-yl}methanamine hydrochloride” is a powder at room temperature .

properties

IUPAC Name

5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-8-16-11(9-15-10)13(18)17-12-2-3-14(12)4-6-19-7-5-14/h8-9,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMIXIDVNHCTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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